molecular formula C13H18N4O2S B2732506 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1797571-42-6

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2732506
CAS No.: 1797571-42-6
M. Wt: 294.37
InChI Key: HJHZZISODGTZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific chemical reactions involving N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Bio-renewable Protic Ionic Liquid and Catalyst

A study by Tamaddon and Azadi (2018) introduced a bio-renewable protic ionic liquid derived from nicotine, showing its effectiveness as a bi-functional catalyst. This compound, related in structure to the chemical of interest, has shown remarkable catalytic activity in the synthesis of 2-amino-3-cyanopyridines, showcasing its potential in green chemistry and sustainable processes Tamaddon & Azadi, 2018.

Nucleophile-Promoted Cyclizations

Research by Arnold et al. (2003) demonstrated the use of related sulfonamide compounds in nucleophile-promoted alkyne-iminium ion cyclizations. This chemical reaction pathway is crucial for the synthesis of complex organic structures, indicating the broad utility of sulfonamides in organic synthesis Arnold et al., 2003.

Metal Coordination Ligands

Jacobs, Chan, and O'Connor (2013) reported on N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide as prospective ligands for metal coordination. Their study highlights the structural versatility and potential application of these compounds in developing new materials and catalytic systems Jacobs et al., 2013.

Selective Receptor Ligands

Canale et al. (2016) explored N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines for their selectivity as 5-HT7 receptor ligands. This research underscores the significance of sulfonamide derivatives in the development of selective receptor modulators for potential therapeutic applications Canale et al., 2016.

Cationic Cyclisations and Polymer Chemistry

Haskins and Knight (2002) described the utility of sulfonamides as terminators in cationic cyclisations. Their findings open pathways for innovative polymer chemistry applications and the synthesis of novel polycyclic structures Haskins & Knight, 2002.

Safety and Hazards

The safety and hazards of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide are not clear from the available information. It is intended for research use only and is not suitable for human or veterinary use.

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide, is an important task of modern organic chemistry . More research is needed to explore the potential applications of this compound and similar piperidine derivatives in the pharmaceutical industry.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-20(18,19)16-10-11-4-7-17(8-5-11)13-12(9-14)3-2-6-15-13/h2-3,6,11,16H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHZZISODGTZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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